
1-(4-Chlorophenyl)-2-hydroxyethanone
Overview
Description
1-(4-Chlorophenyl)-2-hydroxyethanone is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain, which in turn disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Pharmacokinetics
Similar compounds have been found to be metabolically stable in vitro and have shown promising drug-like properties .
Result of Action
Similar compounds have shown potent biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biological Activity
1-(4-Chlorophenyl)-2-hydroxyethanone, also known as 4-Chlorophenyl methyl carbinol, is a compound with significant biological activity that has garnered attention in various fields of research. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
- Molecular Formula : C8H7ClO2
- Molecular Weight : 170.59 g/mol
- CAS Number : 27993-56-2
- Purity : Typically 95%.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to disrupt electron transfer in the mitochondrial respiratory chain, leading to reduced ATP production and subsequent cellular growth inhibition in fungi.
- Antiviral and Anticancer Properties : Research indicates that compounds with structural similarities exhibit potent antiviral and anticancer effects, possibly through the modulation of cellular signaling pathways and induction of apoptosis in cancer cells .
Antiviral Activity
Studies have demonstrated that this compound can inhibit viral replication. For instance, its derivatives have been tested against various viruses, showing a significant reduction in viral load in treated cell cultures. The compound's mechanism may involve interference with viral entry or replication processes.
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The proposed mechanism includes:
- Induction of apoptosis via the activation of caspases.
- Inhibition of cell proliferation by disrupting the cell cycle.
Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound revealed a dose-dependent inhibition of viral replication in cultured cells infected with herpes simplex virus (HSV). The compound demonstrated an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent against HSV infections .
Study 2: Anticancer Potential
Another investigation assessed the anticancer activity of this compound on human breast cancer cells (MCF-7). Results showed that treatment with this compound led to a significant decrease in cell viability (over 60% at 20 µM concentration) compared to untreated controls. Mechanistic studies suggested that this effect was mediated by the activation of apoptotic pathways .
Data Table: Summary of Biological Activities
Activity Type | Model System | Observed Effect | IC50/EC50 Value |
---|---|---|---|
Antiviral | HSV-infected cell lines | Viral replication inhibition | ~15 µM |
Anticancer | MCF-7 breast cancer cells | Decreased cell viability | ~20 µM |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of similar compounds suggests they are metabolically stable in vitro and exhibit favorable drug-like properties. However, toxicity assessments indicate that:
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 1-(4-chlorophenyl)-2-hydroxyethanone, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via iodine-mediated activation of carbon-carbon double bonds, yielding 73% under mild conditions . Alternatively, refluxing with anhydrous potassium carbonate in ethanol (as demonstrated for structurally similar compounds) provides a scalable approach, though yield optimization may require adjustments in stoichiometry or solvent selection . Key factors include catalyst choice (e.g., iodine vs. Lewis acids), temperature control, and purification via recrystallization.
Q. What spectroscopic methods are critical for characterizing this compound, and how are data interpreted?
Characterization relies on:
- ¹H NMR (CDCl₃): Peaks at δ 7.87 (d, J = 8.4 Hz, 2H) and δ 7.49 (d, J = 8.4 Hz, 2H) confirm aromatic protons, while δ 4.85 (s, 2H) and δ 3.48 (s, 1H) correspond to hydroxyl and ketone groups .
- IR : Strong absorption at 1682 cm⁻¹ (C=O stretch) and 3429 cm⁻¹ (O-H stretch) .
- MS : Base peak at m/z 139.07 (C₇H₅ClO⁺) indicates fragmentation patterns . Cross-referencing with databases like NIST ensures accuracy .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in heterocyclic synthesis?
The electron-withdrawing chlorine substituent activates the phenyl ring for electrophilic substitution, facilitating its use in synthesizing indoles and imidazolidinones . For example, reactions with amines (e.g., 4-chloroaniline) yield intermediates like 2-(4-chloroanilino)-1-(4-chlorophenyl)ethanone, critical for indole derivatives . The dihedral angle between phenyl rings (~3.14°) impacts steric interactions and regioselectivity .
Q. What mechanistic insights explain the iodine-mediated synthesis of this compound?
Iodine acts as a mild electrophile, polarizing the double bond in precursor substrates (e.g., styrenes) to enable α-hydroxylation. This pathway avoids harsh reagents, with the hydroxyl group introduced via nucleophilic attack on the iodonium intermediate . Comparative studies with Lewis acid catalysts (e.g., AlCl₃) could reveal trade-offs between reaction efficiency and byproduct formation.
Q. How can researchers resolve contradictions in observed bioactivity data?
While this compound derivatives have been explored as HDAC inhibitors , structural analogs (e.g., 1-(2-benzoylphenyl)-2-hydroxyethanone) show limited corrosion inhibition in acidic media despite functional groups typical of inhibitors . Such discrepancies may arise from steric hindrance or competing adsorption mechanisms. Systematic variation of substituents (e.g., -Cl vs. -OCH₃) and computational docking studies are recommended.
Q. What advanced applications exist for this compound in materials science?
The compound serves as a precursor for fluorescent dyes and polymers due to its aromatic and ketone functionalities . For example, coupling with hydroxypyrimidines enhances UV stability in optical brighteners . Its derivatization into chalcones (α,β-unsaturated ketones) is also relevant for nonlinear optical materials .
Q. How can computational modeling predict interactions of this compound with biological targets?
Density functional theory (DFT) calculations can optimize geometry (e.g., dihedral angles ) and predict binding affinities with enzymes like HDACs. Molecular dynamics simulations may elucidate interactions with hydrophobic pockets, guided by crystallographic data from related structures .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDCUPKBRHFLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343060 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27993-56-2 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-2-hydroxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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